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Dethiobiotin(1-) -

Dethiobiotin(1-)

Catalog Number: EVT-1596606
CAS Number:
Molecular Formula: C10H17N2O3-
Molecular Weight: 213.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dethiobiotin(1-) is conjugate base of dethiobiotin; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dethiobiotin.
Overview

Dethiobiotin is a key intermediate in the biosynthesis of biotin, a water-soluble vitamin that serves as a cofactor for various carboxylase enzymes. Dethiobiotin itself is synthesized from specific precursors through enzymatic pathways primarily found in microorganisms and plants. The compound is classified as a ureido derivative, characterized by its role in the carboxylation reactions essential for biotin synthesis.

Source

Dethiobiotin is predominantly sourced from microbial systems, particularly Escherichia coli, where it is synthesized as part of the biotin biosynthetic pathway. The enzyme dethiobiotin synthetase catalyzes the formation of dethiobiotin from (7R,8S)-7,8-diaminononanoic acid and carbon dioxide, utilizing ATP and divalent cations as cofactors .

Classification

Dethiobiotin falls under the category of vitamins, specifically within the B-vitamin group. It is classified as a ureido compound due to its structural characteristics, which include a ureido ring that is integral to its biological function.

Synthesis Analysis

Methods

The synthesis of dethiobiotin involves several enzymatic steps, with dethiobiotin synthetase being a crucial enzyme in this pathway. The process begins with the conversion of (7R,8S)-7,8-diaminononanoic acid into dethiobiotin through an ATP-dependent carboxylation reaction .

Technical Details

Molecular Structure Analysis

Structure

Dethiobiotin possesses a complex molecular structure characterized by its ureido ring and various functional groups. Its molecular formula is C10H14N4O3C_{10}H_{14}N_4O_3, reflecting its composition.

Data

  • Molecular Weight: Approximately 226.24 g/mol.
  • 3D Structure: X-ray crystallography has provided insights into the conformational changes within the enzyme active site during substrate binding and carboxylation .
Chemical Reactions Analysis

Reactions

Dethiobiotin participates in several biochemical reactions, primarily within the context of biotin synthesis. The key reactions include:

  1. Carboxylation: Dethiobiotin synthetase catalyzes the carboxylation of (7R,8S)-7,8-diaminononanoic acid to form dethiobiotin.
  2. Conversion to Biotin: Dethiobiotin undergoes further transformations to yield biotin through radical mechanisms involving iron-sulfur clusters .

Technical Details

The enzymatic mechanism involves:

  • Formation of a carbamate intermediate.
  • Nucleophilic attack leading to ring closure and release of inorganic phosphate .
Mechanism of Action

Process

The mechanism of action for dethiobiotin involves its role as an intermediate in biotin biosynthesis. This process includes:

  • Binding to specific enzymes that facilitate its conversion into biotin.
  • Participation in carboxylation reactions essential for metabolic pathways involving fatty acids and amino acids.

Data

Studies indicate that hydrogen atom abstraction from specific positions on dethiobiotin is rate-limiting in the synthesis pathway, highlighting its critical role in enzymatic reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dethiobiotin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and slightly soluble in organic solvents.

Chemical Properties

  • Stability: Dethiobiotin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It participates actively in biochemical reactions involving carboxylation and radical transformations.
Applications

Dethiobiotin has significant scientific applications, particularly in:

  • Biochemical Research: It serves as an important intermediate for studying biotin biosynthesis pathways.
  • Pharmaceutical Development: Due to its role in metabolic processes, it has potential therapeutic applications related to metabolic disorders.
  • Biotechnology: Its strong affinity for proteins such as avidin makes it useful in various biochemical assays and labeling techniques.
Biosynthesis Pathways and Enzymatic Mechanisms

Enzymatic Synthesis of Dethiobiotin(1−) in Microbial Systems

Dethiobiotin(1−) (CHEBI:57861) represents the deprotonated, physiologically relevant form of dethiobiotin that serves as the immediate precursor to biotin in the biosynthetic pathways of bacteria, archaea, fungi, and plants [1] [6]. This carboxylated intermediate is synthesized via an ATP-dependent enzymatic carboxylation reaction exclusive to microorganisms and plants, absent in mammals, making its biosynthesis a target for antimicrobial development [4] [8]. The reaction catalyzed by dethiobiotin synthetase (DTBS; EC 6.3.3.3) converts (7R,8S)-7,8-diaminononanoate (DAPA), CO₂, and ATP into dethiobiotin(1−), ADP, hydrogenphosphate (HPO₄²⁻), and a hydron (H⁺) [1] [9]. This transformation is physiologically critical as it generates the ureido ring structure characteristic of dethiobiotin—a fused imidazolidine ring formed between N7 and N8 of DAPA [1] [5].

Role of Dethiobiotin Synthetase (BioD) in ATP-Dependent Carboxylation

Dethiobiotin synthetase (BioD) orchestrates a multistep reaction requiring divalent cations (typically Mg²⁺) and proceeding through three chemically distinct stages:

  • Carbamate Formation: CO₂ (not bicarbonate) is utilized to form an N7-carbamate adduct on the DAPA substrate. Crystallographic and kinetic studies confirm CO₂ binds first, followed by DAPA, with carbamate formation occurring prior to ATP binding [5] [10].
  • Carbamylphosphate Anhydride Formation: ATP phosphorylates the carbamate oxygen, forming a high-energy carbamic-phosphoric mixed anhydride intermediate. This step is Mg²⁺-dependent, with two Mg²⁺ ions typically coordinated by ATP phosphates and active site residues (e.g., Glu12, Asp54, Thr16, Glu115 in E. coli numbering) essential for stabilizing the transition state and aligning reactants [1] [5] [10].
  • Intramolecular Nucleophilic Attack and Ring Closure: The N8 amino group of DAPA attacks the carbonyl carbon of the activated carbamate, displacing inorganic phosphate (Pi) and forming the ureido ring of dethiobiotin(1−). This cyclization step involves intramolecular nucleophilic addition followed by dephosphorylation [1] [5].

Kinetic crystallography studies capturing enzyme-substrate complexes (e.g., PDB: 1DBS, 1BS1) reveal significant conformational changes in the phosphate-binding loop (P-loop; residues Gly8-Gly14-Lys15-Thr16 in E. coli) upon nucleotide binding. This loop closes over the active site, positioning ATP and optimizing interactions critical for catalysis [1] [5] [10].

Table 1: Key Catalytic Residues in Dethiobiotin Synthetase (E. coli numbering)

ResidueRole in CatalysisFunctional Impact of Mutation
Lys15Electrostatic stabilization of α/β-phosphates of ATP; transition state stabilizationK15Q: >99.99% loss activity; 1800x ↑ Km(ATP), 40x ↑ Km(DAPA)
Lys37Stabilization of carbamate/carbamylphosphate intermediates; H-bond donorK37L/Q/R: <0.9% activity; >10x ↑ Km(ATP), >100x ↑ Km(DAPA)
Thr11Stabilization of ATP binding via P-loop conformationT11V: 24,000x ↑ Km(ATP); minimal effect on kcat
Ser41H-bond to DAPA N7; moderate role in substrate bindingS41A/C: Near wild-type kcat; moderate ↑ Km(DAPA/ATP)
Glu12Mg²⁺ ligand (Metal 1 site); DAPA/ATP binding synergyE12A/D: Near wild-type activity; altered ATP-DAPA binding synergy

Substrate Specificity and Catalytic Residues in Escherichia coli and Mycobacterium tuberculosis BioD Homologues

BioD enzymes exhibit conserved catalytic mechanisms but significant variations in substrate specificity and nucleotide utilization across species:

  • Escherichia coli BioD: Strict specificity for ATP, mediated by a conserved "gatekeeper" residue (Asn175). This asparagine forms hydrogen bonds with the adenine ring’s N6 and N7 atoms, excluding purine bases lacking these motifs (e.g., guanine) [8] [10]. Site-directed mutagenesis (e.g., K15Q, K37L) drastically impairs activity, confirming Lys15 and Lys37 as indispensable for both catalysis and substrate affinity (Table 1) [3] [7].
  • Mycobacterium tuberculosis BioD (MtDTBS): Exhibits unusual nucleotide triphosphate promiscuity. Unlike E. coli BioD, MtDTBS efficiently utilizes ATP, CTP, GTP, ITP, TTP, or UTP with comparable kcat values. Structural analysis (PDB complexes) reveals the absence of the gatekeeper asparagine. Instead, the nucleobase is stabilized primarily via backbone amide hydrogen bonds (e.g., to Gly11, Gly13), allowing accommodation of diverse bases. Competitive binding assays show highest affinity for CTP [8].
  • Anaerobic Homolog (YnfK): E. coli possesses a second, poorly expressed DTBS (YnfK) induced under anaerobic conditions via FNR regulation. YnfK shares 51% identity with BioD but exhibits 2-fold higher Km for DAPA (0.50 µM vs. 0.25 µM) and ATP (0.34 µM vs. 0.17 µM), and lower kcat/Km (3.91 min⁻¹µM⁻¹ vs. 8.66 min⁻¹µM⁻¹). Its low expression and activity explain the poor anaerobic growth of ΔbioD strains. Mutations (S13E, I184Y) mimicking BioD’s active site improve YnfK kinetics [7].
  • Helicobacter pylori BioD (hpDTBS): Lacks the C-terminal adenine-binding domain present in E. coli and M. tuberculosis enzymes. Despite possessing an N-L-K-G-N motif resembling GTPase specificity loops, isothermal titration calorimetry (ITC) confirms strong ATP preference (Kd ~10 µM) over GTP. Structural determination (e.g., PDB: 3QXC) shows ATP specificity is enforced by hydrophobic packing and hydrogen bonding involving Thr39 and backbone atoms [10].

Table 2: Comparative Kinetic Parameters of Dethiobiotin Synthetases

Enzyme SourceKm (DAPA) (µM)Km (ATP) (µM)kcat (min⁻¹)kcat/Km (DAPA) (min⁻¹µM⁻¹)Nucleotide Specificity
E. coli BioD0.250.172.168.66ATP only
E. coli YnfK0.500.341.963.91ATP preferred
E. coli YnfK (S13E/I184Y)0.200.183.9119.55ATP preferred
M. tuberculosis BioD~0.2*~0.2* (CTP)~2.0*~10.0*ATP, CTP, GTP, UTP, TTP

*Values estimated from binding and activity data [8].

Mechanistic Insights into Carbamate Intermediate Formation and Ureido Ring Closure

The formation of the ureido ring hinges on precise intermediate stabilization and conformational dynamics:

  • Carbamate Intermediate: Isotope labeling and crystallographic studies (e.g., complexes with inhibitor 8-aminocaprylic acid, 8-ac) confirm N7 (not N8) of DAPA is carboxylated. The N7-carbamate is stabilized via hydrogen bonds from Lys37 (H-bond donor) and electrostatic interactions with Lys15 and Thr11 [1] [5]. Evidence conflicts regarding whether carbamate formation requires prior ATP binding; some kinetic data suggests CO₂/DAPA binding precedes ATP [5] [10].
  • Carbamic-Phosphoric Mixed Anhydride: ATP γ-phosphate attacks the carbamate carbonyl, forming the anhydride. This step is Mg²⁺-dependent. Structures with ADP:AlF₃ complexes (transition state mimics; PDB: 1BYI) show AlF₃ positioned between ADP β-phosphate and the carbamate oxygen, confirming the in-line phosphorylation mechanism. Lys15 and Lys37 are critical for stabilizing the pentavalent transition state [1] [5].
  • Ring Closure: Intramolecular nucleophilic attack by DAPA N8 on the carbonyl carbon of the mixed anhydride leads to ureido ring formation with concomitant Pi release. This step likely involves proton transfer (possibly mediated by water or Ser41) to the departing phosphate. Crystallographic snapshots of H. pylori DTBS bound to 8-ac:ADP:PO₄³⁻ (PDB: 3QXH) mimic the post-cyclization state, showing the product analog and Pi held near residues Thr39 and Gly151' (prime denotes second subunit) [5] [10].
  • Dimerization and Allostery: BioD functions as a homodimer with the active site spanning both subunits. Dimerization creates the DAPA binding pocket – residues Gly151', Leu152', Ile153', and Asn154' from the second subunit coordinate the DAPA/dethiobiotin carboxylate group. Mg²⁺ binding (often coordinated by Glu12, Asp54, Thr16, Glu115 in E. coli) induces subtle but critical conformational changes optimizing the active site for catalysis and enhancing substrate affinity [1] [5] [10].

Table 3: Key Structural Features of Dethiobiotin Synthetase Complexes

PDB CodeLigandsKey Structural InsightsSource
1BS1Dethiobiotin, ADP, PO₄, Mg²⁺Product complex; Ureido ring H-bonded to Lys37, Ser41; Pi stabilized by Thr11, Lys15E. coli
1BYIDAPA, ADP, AlF₃, Mg²⁺Transition state analog; AlF₃ mimics PO₄ in mixed anhydride; N7-carbamate modeled; Lys15, Lys37 stabilize AlF₃/DAPAE. coli
1DBSSO₄²⁻ (mimics PO₄)Mg²⁺-SO₄ complex reveals role of Mg²⁺ in P-loop conformation and substrate binding synergyE. coli
3QXCATP, Mg²⁺, 8-acATP binding mode in hpDTBS; Base H-bonded to backbone; P-loop closed; 8-ac disordered without PiH. pylori
3QXHADP, PO₄, Mg²⁺, 8-acMimics post-cyclization state; 8-ac carboxylate bound to Gly151'-Asn154'; PO₄ H-bonded to 8-ac amino group and Thr39H. pylori
2QMOApo enzymeOpen P-loop conformation; DAPA binding site disorderedH. pylori

Listed Compounds:

  • Dethiobiotin(1−) (CHEBI:57861)
  • 7,8-Diaminononanoate (DAPA) (CHEBI:17830)
  • ATP(4−) (CHEBI:30616)
  • ADP(3−) (CHEBI:456216)
  • Carbon dioxide (CHEBI:16526)
  • Hydrogenphosphate (CHEBI:43474)
  • Hydron (CHEBI:15378)
  • Carbamic-phosphoric mixed anhydride
  • N7-DAPA carbamate
  • Magnesium(2+) (CHEBI:18420)

Properties

Product Name

Dethiobiotin(1-)

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

Molecular Formula

C10H17N2O3-

Molecular Weight

213.25 g/mol

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/p-1

InChI Key

AUTOLBMXDDTRRT-UHFFFAOYSA-M

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)[O-]

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